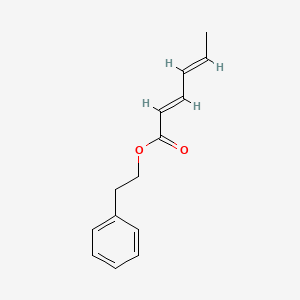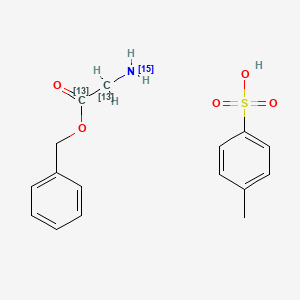
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is a labeled analogue of Glycine Benzyl Ester p-Toluenesulfonate. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in metabolic research, organic chemistry, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. This involves the use of automated reactors and precise control of reaction parameters to maintain consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the synthesis of complex molecules and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate involves its role as a labeled compound. The stable isotopes (13C and 15N) allow researchers to track the compound through various biochemical pathways and reactions. This provides detailed insights into molecular interactions and reaction kinetics.
Comparison with Similar Compounds
Similar Compounds
Glycine Benzyl Ester p-Toluenesulfonate: The unlabeled version of the compound, used in similar applications but without the benefits of stable isotope labeling.
Benzyl Glycinate p-Toluenesulfonate: Another similar compound with slight variations in its molecular structure and applications.
Uniqueness
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is unique due to its stable isotope labeling, which provides enhanced capabilities for detailed scientific studies. This makes it a valuable tool in research areas requiring precise tracking and analysis of molecular interactions.
Properties
Molecular Formula |
C16H19NO5S |
|---|---|
Molecular Weight |
340.37 g/mol |
IUPAC Name |
benzyl 2-(15N)azanylacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)/i6+1,9+1,10+1; |
InChI Key |
WJKJXKRHMUXQSL-GMPMXYEBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CO[13C](=O)[13CH2][15NH2] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


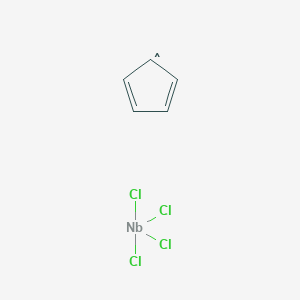
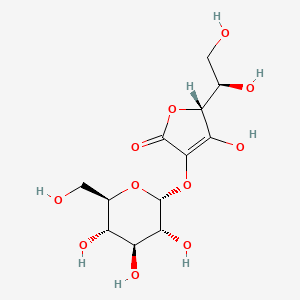
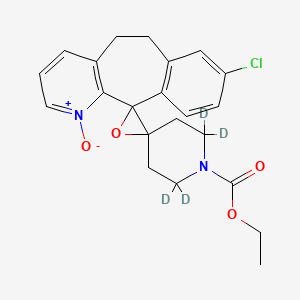
![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
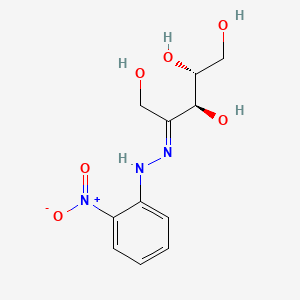
![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
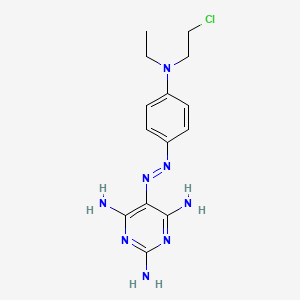
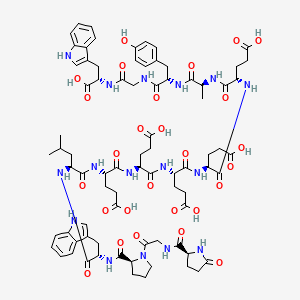
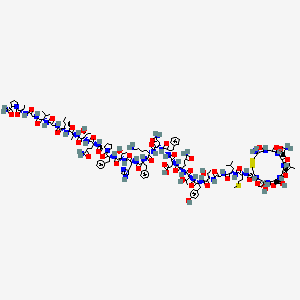

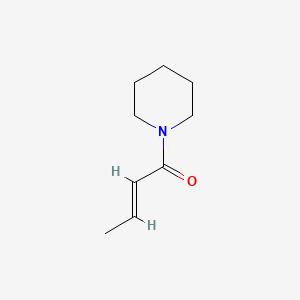
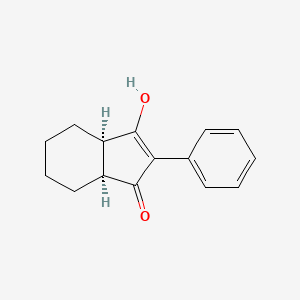
![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)
